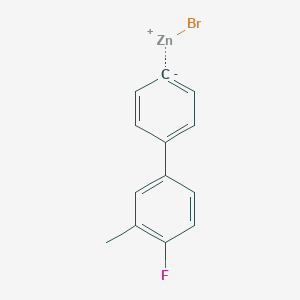
4-(4-Fluoro-3-methylphenyl)phenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-FLUORO-3-METHYLPHENYL)PHENYLZINC BROMIDE, 0.25 M in THF is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is a solution in tetrahydrofuran (THF), a common solvent in organic chemistry. The presence of the zinc atom allows it to participate in cross-coupling reactions, making it a valuable reagent in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-FLUORO-3-METHYLPHENYL)PHENYLZINC BROMIDE typically involves the reaction of 4-bromo-4-fluoro-3-methylbiphenyl with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as:
4−Bromo-4-fluoro-3-methylbiphenyl+Zn→4−(4−Fluoro-3-methylphenyl)phenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and inert atmosphere. The use of high-purity reagents and solvents ensures the consistency and quality of the final product. The reaction mixture is typically stirred for several hours to ensure complete conversion, followed by purification steps to isolate the desired organozinc compound.
化学反応の分析
Types of Reactions
4-(4-FLUORO-3-METHYLPHENYL)PHENYLZINC BROMIDE undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by another nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions such as Negishi coupling, where it reacts with organic halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: THF is commonly used due to its ability to stabilize the organozinc compound.
Inert Atmosphere: Reactions are typically carried out under nitrogen or argon to prevent oxidation.
Major Products
The major products formed from these reactions depend on the specific reactants used. In cross-coupling reactions, the primary product is a new biphenyl derivative with various substituents depending on the starting materials.
科学的研究の応用
4-(4-FLUORO-3-METHYLPHENYL)PHENYLZINC BROMIDE has several applications in scientific research:
Organic Synthesis: Used to create complex organic molecules through cross-coupling reactions.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: Utilized in the development of new materials with specific properties.
Biological Studies: Investigated for its potential interactions with biological molecules and pathways.
作用機序
The mechanism of action of 4-(4-FLUORO-3-METHYLPHENYL)PHENYLZINC BROMIDE involves the transfer of the phenyl group from the zinc atom to an electrophilic carbon atom in the presence of a catalyst. The zinc atom acts as a nucleophile, attacking the electrophilic center and forming a new carbon-carbon bond. This process is facilitated by the catalyst, which lowers the activation energy and increases the reaction rate.
類似化合物との比較
Similar Compounds
- 3-FLUORO-4-[(4-MORPHOLINO)METHYL]PHENYLZINC BROMIDE
- 3-Fluoro-4-(4’-methylbenzyloxy)phenylzinc bromide
Uniqueness
4-(4-FLUORO-3-METHYLPHENYL)PHENYLZINC BROMIDE is unique due to the specific positioning of the fluoro and methyl groups on the phenyl ring, which can influence its reactivity and the types of products formed in reactions. This structural uniqueness makes it a valuable reagent for synthesizing specific organic compounds that may not be easily accessible using other organozinc reagents.
特性
分子式 |
C13H10BrFZn |
|---|---|
分子量 |
330.5 g/mol |
IUPAC名 |
bromozinc(1+);1-fluoro-2-methyl-4-phenylbenzene |
InChI |
InChI=1S/C13H10F.BrH.Zn/c1-10-9-12(7-8-13(10)14)11-5-3-2-4-6-11;;/h3-9H,1H3;1H;/q-1;;+2/p-1 |
InChIキー |
ZUAZJADOOWWIPA-UHFFFAOYSA-M |
正規SMILES |
CC1=C(C=CC(=C1)C2=CC=[C-]C=C2)F.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


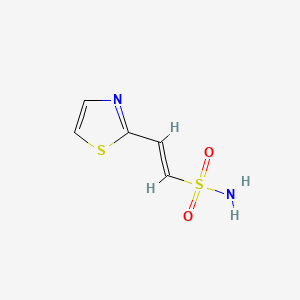
![3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14891063.png)
![2-(((1S,2S,3S,4S)-4-(7-(((1R,2R)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,3-dihydroxycyclopentyl)oxy)-4-(2-hydroxyethoxy)butanoate](/img/structure/B14891066.png)
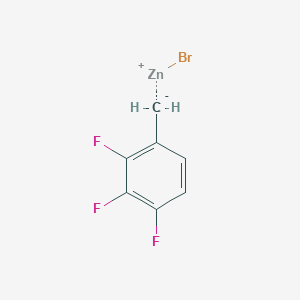
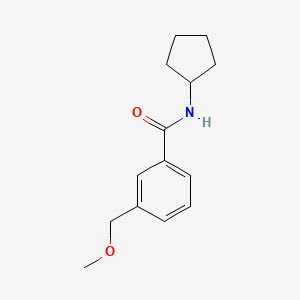

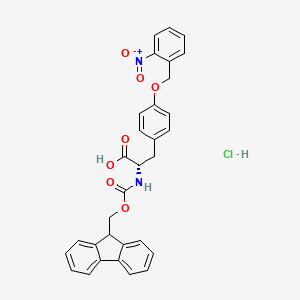
![(3E)-3-[(2R,3R)-3-methyl-2-[(E)-prop-1-enyl]-2,3-dihydropyran-6-ylidene]pyrrolidine-2,4-dione](/img/structure/B14891102.png)
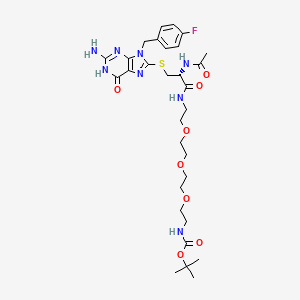
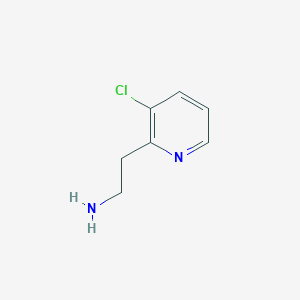
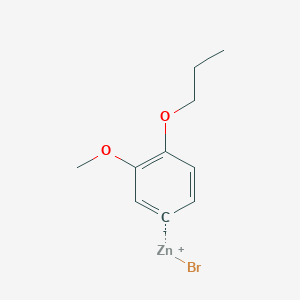

![2-[(Diphenylphosphoryl)methyl]pyridine 1-oxide](/img/structure/B14891129.png)
![Diethyl 5-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B14891130.png)
